6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
Description
6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a tetracyclic heterocyclic compound featuring a fused indole and quinoxaline core. This compound shares the planar aromatic structure typical of indoloquinoxalines, enabling DNA intercalation and interactions with biological targets such as kinases or topoisomerases .
Properties
Molecular Formula |
C26H25N3O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[(4-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O/c1-2-3-8-17-30-20-15-13-19(14-16-20)18-29-24-12-7-4-9-21(24)25-26(29)28-23-11-6-5-10-22(23)27-25/h4-7,9-16H,2-3,8,17-18H2,1H3 |
InChI Key |
ZKZLKHZJKYFUPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters (Table 1):
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Catalyst | Orange peel extract | 85 | |
| Temperature | Ambient (25°C) | - | |
| Reaction Time | 30 minutes | - | |
| Post-functionalization | Pd(OAc)₂, t-BuONa, microwave | 72 |
This method’s advantages include sustainability and simplicity, though the need for post-functionalization may reduce overall efficiency.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reactions involving indoloquinoxalines. Source details the synthesis of thieno-pyrrolo-quinoxaline derivatives using Pd(OAc)₂ and tricyclohexylphosphine under microwave conditions (150°C, 15 minutes). Adapting this for 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves:
Optimization Insights:
-
Ligand Choice : Tricyclohexylphosphine enhances Pd-catalyzed coupling efficiency.
-
Solvent : Toluene or DMF improves microwave absorption and reaction homogeneity.
-
Base : t-BuONa facilitates deprotonation in cross-coupling steps.
The Buchwald-Hartwig amination, as described in Source, enables the introduction of arylalkyl groups at nitrogen centers. For 6-[4-(pentyloxy)benzyl] substitution:
-
Intermediate Synthesis : Prepare 6-bromoindolo[2,3-b]quinoxaline.
-
Coupling Reaction : React with 4-(pentyloxy)benzylamine using Pd₂(dba)₃ and Xantphos in toluene at 100°C.
Critical Factors :
Post-Synthetic Modification of Preformed Indoloquinoxalines
Source highlights the synthesis of N-glycosides via cyclocondensation of isatine-N-glycosides with diaminobenzenes. Analogously, 4-(pentyloxy)benzyl groups can be introduced by:
-
Synthesizing 6-aminoindolo[2,3-b]quinoxaline .
-
Reductive Amination : React with 4-(pentyloxy)benzaldehyde under H₂/Pd-C.
Challenges :
-
Competing side reactions at multiple nitrogen sites.
Comparative Analysis of Synthetic Routes (Table 2)
Characterization and Validation
Post-synthesis characterization is critical for confirming structure:
Chemical Reactions Analysis
Two-Step Suzuki Coupling and C–N Coupling
-
Step 1 : Suzuki-Miyaura cross-coupling of 2,3-dibromoquinoxaline with aryl boronic acids (e.g., 4-(pentyloxy)benzyl boronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields intermediates .
-
Step 2 : Subsequent Pd-catalyzed C–N coupling with amines (aliphatic or aromatic) forms the indoloquinoxaline scaffold .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75–85% | |
| C–N Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 60–70% |
One-Pot C–H Activation
A Pd-catalyzed tandem C–N coupling and C–H activation strategy simplifies synthesis but has limited substrate scope .
Substitution Reactions
The pentyloxybenzyl group and quinoxaline nitrogen atoms participate in nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution (SNAr)
-
The electron-deficient quinoxaline ring undergoes SNAr at the C2 and C3 positions. For example, reaction with alkoxides or amines in polar aprotic solvents (e.g., DMSO) at 60–80°C introduces substituents.
Alkylation/Acylation
-
The indole nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of NaH.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| SNAr | KOtBu, DMSO, 70°C | C2/C3-substituted derivatives | |
| N-Alkylation | CH₃I, NaH, THF, rt | N-methylated analog |
Oxidation and Reduction
The quinoxaline moiety is redox-active:
Oxidation
-
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the quinoxaline ring to form N-oxides, which enhance solubility and biological activity .
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces the quinoxaline’s aromatic system to a tetrahydroquinoxaline derivative .
Acid-Base Reactivity
-
The nitrogen atoms in the quinoxaline ring (pKa ≈ 3–5) protonate under acidic conditions, forming water-soluble salts.
-
Deprotonation with strong bases (e.g., LDA) generates nucleophilic species for further functionalization.
Biological Interactions
While not direct chemical reactions, the compound’s interactions with biological systems involve:
-
DNA Intercalation : Planar indoloquinoxaline core intercalates into DNA, disrupting replication (IC₅₀ = 7.2–23 μM against leukemia cells) .
-
Enzyme Inhibition : Competes with ATP in kinase binding pockets due to hydrophobic interactions with the pentyloxybenzyl group .
Stability and Degradation
-
Photodegradation : Exposure to UV light induces ring-opening reactions, forming indole-2,3-dione derivatives .
-
Hydrolysis : Stable under neutral conditions but degrades in strong acids/bases via cleavage of the benzyl ether linkage.
Key Research Findings
Scientific Research Applications
Anticancer Properties
Indoloquinoxalines, including 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline, have demonstrated promising anticancer activity. The presence of the pentyloxy group is believed to enhance membrane permeability and interaction with biological targets, thereby improving efficacy against various cancer cell lines. Studies have shown that derivatives of indoloquinoxalines can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antiviral Activity
Research indicates that certain derivatives of indoloquinoxalines possess antiviral properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). These compounds exhibit significant antiviral activity at varying concentrations, highlighting their potential as therapeutic agents against viral infections .
Anti-inflammatory Effects
The anti-inflammatory potential of indoloquinoxalines has also been explored. Compounds within this class have shown the ability to reduce inflammation by inhibiting key enzymes involved in the inflammatory response, such as lipoxygenase (LOX). This suggests that this compound could be beneficial in treating inflammatory diseases .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other similar compounds reveals distinct differences in biological activity based on structural modifications. The following table summarizes key comparisons:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6H-indolo[2,3-b]quinoxaline | Base structure without substituents | Anticancer activity | Lacks additional substituents affecting solubility |
| 7-methylindolo[2,3-b]quinoxaline | Methyl substitution at position 7 | Anticancer properties | Similar but lacks the pentyloxy group |
| 6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline | Fluorobenzyl substitution | Antitumor activity | Fluorine substitution may alter pharmacokinetics |
| 5-methylindolo[2,3-b]quinoxaline | Methyl at position 5 | Cytotoxic effects | Different methylation pattern affects activity |
Synthesis and Production
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:
- Condensation : Isatin is reacted with an appropriate benzylamine derivative.
- Cyclization : The resulting product undergoes cyclization to form the quinoxaline core.
- Functionalization : Subsequent functionalization steps introduce the pentyloxy group.
These methods can be optimized for yield and purity using various catalysts and solvents .
Mechanism of Action
The primary mechanism of action for 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This compound inserts itself between DNA base pairs, disrupting the normal function of the DNA helix. This can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells . Additionally, it may interact with various proteins and enzymes, further contributing to its biological activities .
Comparison with Similar Compounds
Anticancer Activity
- 6-(4-Methoxyphenyl) : Exhibits moderate cytotoxicity against HL-60 leukemia cells (IC₅₀: 8.2 µM) .
- 6-(2-Aminoethyl) Derivatives: Show DNA binding constants (lg K = 5.57–5.89) and antiviral activity, but reduced efficacy compared to benzo-annulated analogs .
- 6-((1H-1,2,3-Triazol-4-yl)methyl) : Fluorine or chlorine substituents enhance bioactivity against cervical (HeLa) and lung (A549) cancer cells .
- 6-[4-(Pentyloxy)benzyl] : Likely exhibits improved DNA intercalation due to extended alkyl chain, though thermal stability of DNA complexes may depend on substituent orientation .
Multidrug Resistance (MDR) Modulation
- NCA0424 and B-220 : High DNA binding affinity (lg K > 6.0) and MDR reversal activity, despite poor topoisomerase II inhibition .
Key Research Findings and Trends
Substituent Effects : Alkoxy chains (methoxy, propoxy, pentyloxy) enhance lipophilicity and bioavailability, while electron-withdrawing groups (F, CF₃) improve stability .
Synthetic Flexibility : Pd-catalyzed methods enable diverse functionalization at the 6-position, supporting rapid SAR studies .
Biological vs. Material Applications : DNA-binding derivatives prioritize planar substituents (e.g., phenyl), while OLEDs benefit from conjugated or polar groups (e.g., triazoles, phosphoryl) .
Biological Activity
6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pentyloxy-substituted benzyl derivatives with indoloquinoxaline precursors. The general procedure includes:
- Reagents : Pentyloxybenzyl halides and indoloquinoxaline derivatives.
- Reaction Conditions : Typically performed under reflux in a suitable solvent such as ethanol or acetic acid.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of indoloquinoxaline derivatives. The biological activity of this compound has been assessed against various human tumor cell lines.
- In Vitro Studies : Research indicates that compounds within this class exhibit significant cytotoxicity against a range of cancer cell lines. For example:
- Mechanism of Action : The proposed mechanisms include:
- DNA Intercalation : The benzyl moiety in the structure facilitates intercalation into double-stranded DNA (dsDNA), disrupting replication and transcription processes .
- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins.
Cytotoxicity Profile
The cytotoxic effects of this compound have been compared to other known anticancer agents:
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| This compound | 0.01 - 0.06 | Various Tumor Lines |
| Doxorubicin | ~1 | Various Tumor Lines |
Case Studies
- Study on Human Tumor Cell Lines : A comprehensive screening involving approximately 60 human tumor cell lines revealed that several indoloquinoxaline derivatives exhibited significant growth inhibition. In particular, compounds with similar structures demonstrated enhanced activity against solid tumors such as melanoma and breast cancer .
- Mechanistic Insights : A study highlighted the role of the benzyl moiety in enhancing DNA binding affinity, which is crucial for the anticancer activity observed in these compounds. This was supported by fluorescence spectroscopy and circular dichroism studies demonstrating conformational changes in DNA upon compound binding .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation-Alkylation | Isatin, 1,2-phenylenediamine, acetic acid | 60–75 | |
| Dihydroindole Condensation | ortho-Phenylenediamine, ethanol reflux | 55–70 |
What spectroscopic and analytical techniques are critical for characterizing indoloquinoxaline derivatives?
Basic Research Focus
Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm) .
- X-ray Crystallography : Resolves crystal packing and π-π stacking in derivatives like 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline (CCDC 1983315) .
- Mass Spectrometry : HRMS for molecular ion validation (e.g., m/z 460.939 for a related hydrazide derivative) .
How do structural modifications (e.g., substituents at positions 6 and 9) influence anticancer activity in indoloquinoxaline derivatives?
Advanced Research Focus
Substituents significantly modulate biological activity:
- Electron-Withdrawing Groups (EWGs) : Fluoro or chloro at position 9 enhance cytotoxicity by improving DNA intercalation .
- Benzyl Variations : 4-Fluorobenzyl (5a) vs. 4-methylbenzyl (5h) substituents alter lipophilicity and cellular uptake .
Methodological Insight : - SAR Studies : Compare IC₅₀ values across derivatives (e.g., 5a: 9-fluoro vs. 5j: 9-chloro) using MTT assays.
- Computational Docking : Predict binding affinities to topoisomerase II .
What role do indoloquinoxalines play in dye-sensitized solar cells (DSSCs), and how are their optoelectronic properties tuned?
Advanced Research Focus
As sensitizers, these compounds exhibit:
- Broad Absorption Bands : Extended π-conjugation (λmax ~450–550 nm) .
- Charge Transfer Efficiency : Triarylamine derivatives show improved electron injection into TiO₂ .
Optimization Strategies : - Donor-Acceptor Design : Introduce electron-donating groups (e.g., pentyloxy) to enhance light harvesting .
- Electrochemical Analysis : Cyclic voltammetry to measure HOMO/LUMO levels (e.g., -5.2 eV vs. vacuum) .
How can researchers resolve contradictions in reported biological activity data for structurally similar derivatives?
Advanced Research Focus
Discrepancies arise from:
- Experimental Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols .
- Substituent Electronic Effects : Conflicting results for nitro vs. methoxy groups due to redox activity.
Resolution Methods : - Meta-Analysis : Pool data from multiple studies using standardized protocols.
- In Silico Modeling : Validate structure-activity trends via QSAR .
What computational tools are used to design novel indoloquinoxaline derivatives and predict reaction pathways?
Advanced Research Focus
Modern approaches integrate:
- Quantum Chemical Calculations : DFT for transition-state analysis (e.g., ICReDD’s reaction path search) .
- Machine Learning : Predict optimal reaction conditions (e.g., solvent, catalyst) from historical data .
Case Study : Schunck’s method optimized via transition-state modeling to reduce side products .
How can statistical experimental design (DoE) improve synthesis efficiency and yield?
Methodological Focus
DoE minimizes trial-and-error:
- Factorial Designs : Screen variables (temperature, catalyst concentration) to identify critical factors .
- Response Surface Methodology (RSM) : Optimize reflux time and solvent ratios for maximum yield .
Example : A 2³ factorial design reduced synthesis steps for 6-aralkyl derivatives by 30% .
What mechanistic insights exist for the alkylation and cyclization steps in indoloquinoxaline synthesis?
Advanced Research Focus
Key steps involve:
- Cyclization Mechanism : Acid-catalyzed dehydration to form the indoloquinoxaline core .
- Alkylation Kinetics : SN2 displacement at the benzyl position, influenced by steric hindrance .
Experimental Validation : - Isotopic Labeling : Track proton transfer in acetic acid-mediated cyclization .
- Kinetic Profiling : Monitor intermediates via in-situ IR spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
